Cas no 173427-03-7 ((aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid)

(aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid structure
173427-03-7 structure
Product Name:(aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid
CAS-nummer:173427-03-7
MF:C14H22O4
MW:254.322084903717
CID:2014380
PubChem ID:21575634
Update Time:2025-07-08

(aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1-oxo-2beta-[3-butanone]-3alpha-methyl-6beta-[2-propanoic acid]-cyclohexane
    • 1-Oxo-2β-[3-butanone]-3α-methyl-6β-[2-propanoic acid]-cyclohexane
    • CYCLOHEXANEACETIC ACID, .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)-, (.ALPHA.R,1S,3S,4R)-
    • CYCLOHEXANEACETIC ACID, .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)-, (1S-(1.ALPHA.(S*),3.ALPHA.,4.BETA.))-
    • Dihydroartemisinin impurity F
    • Cyclohexaneacetic acid, alpha,4-dimethyl-2-oxo-3-(3-oxobutyl)-, (alphaR,1S,3S,4R)-
    • .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)-
    • (alphaR,1S,3S,4R)-alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid
    • (AlphaR,1S,3S,4R)-alpha,4-dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid
    • 98Z8M20H81
    • (2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
    • 173427-03-7
    • Q27272149
    • 2-((4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propionic acid
    • UNII-98Z8M20H81
    • Cyclohexaneacetic acid, alpha,4-dimethyl-2-oxo-3-(3-oxobutyl)-, (1S-(1alpha(S*),3alpha,4beta))-
    • alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)-
    • (aR,?1S,?3S,?4R)?-a,?4-?Dimethyl-?2-?oxo-?3-?(3-?oxobutyl)?-?cyclohexaneacetic Acid
    • (alphaR,1S,3S,4R)-alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneaceticAcid
    • (R)-2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid
    • Dihydroartemisin Impurity F;
    • (aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid
    • Inchi: 1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
    • InChI-sleutel: SRIAUFRKRAJBGZ-YJQGPUDQSA-N
    • LACHT: O=C1[C@H]([C@H](C(=O)O)C)CC[C@@H](C)[C@@H]1CCC(C)=O

Berekende eigenschappen

  • Exacte massa: 254.15180918g/mol
  • Monoisotopische massa: 254.15180918g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 348
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 71.4Ų

(aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid Prijsmeer >>

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(aR,1S,3S,4R)-a,4-Dimethyl-2-oxo-3-(3-oxobutyl)-cyclohexaneacetic Acid Gerelateerde literatuur

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